2-Azaadenosine

Nucleoside antimetabolite Cytotoxicity Purine metabolism

2-Azaadenosine (CAS 146-94-1; C₉H₁₂N₆O₄; MW 268.23 g/mol) is a synthetic nucleoside analog in which the C-2 carbon of the adenine base is replaced by a nitrogen atom, yielding the 2-azapurine (imidazo[4,5-d][1,2,3]triazine) heterocyclic system. It is classified as an adenosine analog within the broader family of purine nucleoside antimetabolites.

Molecular Formula C9H12N6O4
Molecular Weight 268.23 g/mol
CAS No. 146-94-1
Cat. No. B093485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaadenosine
CAS146-94-1
Synonyms2-azaadenosine
Molecular FormulaC9H12N6O4
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C9H12N6O4/c10-7-4-8(13-14-12-7)15(2-11-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,12,13)/t3-,5-,6-,9-/m1/s1
InChIKeyJNGWKCBNKZBPLB-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaadenosine (CAS 146-94-1) – Structural and Biochemical Baseline for Nucleoside Analog Procurement


2-Azaadenosine (CAS 146-94-1; C₉H₁₂N₆O₄; MW 268.23 g/mol) is a synthetic nucleoside analog in which the C-2 carbon of the adenine base is replaced by a nitrogen atom, yielding the 2-azapurine (imidazo[4,5-d][1,2,3]triazine) heterocyclic system [1]. It is classified as an adenosine analog within the broader family of purine nucleoside antimetabolites. The compound serves dual biochemical roles: it is a known substrate for adenosine kinase (EC 2.7.1.20) and adenosine deaminase (EC 3.5.4.4), and its phosphorylated metabolite 2-azaATP accumulates intracellularly, disrupting nucleotide homeostasis [2]. The crystal structure of its hemihydrate has been determined by X-ray diffraction, confirming the β-D-ribofuranosyl configuration [3].

Nucleoside Metabolism Probe: Substrate for both adenosine kinase and adenosine deaminase; enables dual-pathway activation studies.
Adenine Pool Perturbation: Metabolic conversion to 2-azaATP reported to disrupt adenine nucleotide homeostasis.
Structural Biology Tool: Crystal structure available; anti-conformation mimics natural adenosine for enzyme modeling.

Why 2-Azaadenosine Cannot Be Trivially Substituted by Other Adenosine Analogs in Research Protocols


The site of aza substitution on the purine scaffold fundamentally alters both the compound's enzymatic handling and its downstream metabolic effects. 2-Azaadenosine (2-aza position) differs from 8-azaadenosine in its substrate kinetics for adenosine deaminase and from 2-fluoroadenosine in its adenosine kinase inhibition potency [1]. Unlike 2-azahypoxanthine, which selectively depletes guanine nucleotide pools via 2-azaIMP-mediated IMP dehydrogenase inhibition (Ki = 66 µM), 2-azaadenosine causes selective collapse of adenine nucleotide pools when protected from deamination, reducing ATP levels by up to 75% [2]. The cytotoxicity of 2-azaadenosine is far greater than that of its free base 2-azaadenine because it bypasses the purine base salvage pathway and enters cells as a nucleoside [3]. Procurement choice between these close analogs therefore determines which nucleotide pools are targeted, which enzymes are engaged, and ultimately which cellular process is disrupted.

2-Azahypoxanthine (vs 2-Azaadenosine)
Divergent nucleotide pool targeting: depletes guanine pools via IMP dehydrogenase, not adenine; metabolic signatures may not transfer.
2-Fluoroadenosine / Other 2-Substituted Analogs
Adenosine kinase inhibition context may differ; target-engagement profile and cytotoxic potency can shift with substitution type.
2-Azaadenine (Free Base) / 8-Azaadenosine
Nucleoside transport and phosphorylation requirements not met by free base; enzyme substrate specificity varies by aza-position.

2-Azaadenosine (CAS 146-94-1): Head-to-Head Quantitative Differentiation Data Against Closest Analogs


Cytotoxic Potency vs. 2-Azahypoxanthine in HEp-2 Human Carcinoma Cells

2-Azaadenosine was reported to be 'much more toxic' than 2-azahypoxanthine in HEp-2 cell culture [1]. When co-administered with the adenosine deaminase inhibitor 2'-deoxycoformycin, 2-azaadenosine was converted to 2-azaATP in amounts that exceeded endogenous ATP levels in control cells; concurrently, the endogenous ATP pool was reduced by as much as 75% [1]. These quantitative biochemical perturbations are not observed with 2-azahypoxanthine, whose principal metabolite, 2-azaIMP, instead competitively inhibits IMP dehydrogenase (Ki = 66 µM) and selectively depletes guanine nucleotide pools [1].

Cytotoxicity vs 2-Azahypoxanthine
Reported
2-Azaadenosine: reported higher toxicity; ATP pool reduction up to ~75% in HEp-2 cells with ADA inhibitor. 2-Azahypoxanthine: guanine pool depletion (Ki 66 µM IMP dehydrogenase).
Supports adenine-selective nucleotide depletion model.
Co-treatment context; short-term 4-hr assay.
Nucleoside antimetabolite Cytotoxicity Purine metabolism

Enzyme Substrate Profile: Adenosine Kinase and Adenosine Deaminase Activity Relative to 2-Azaadenine and Closely Related Aglycones

2-Azaadenosine is a good substrate for both adenosine kinase and adenosine deaminase [1]. In contrast, the corresponding free base 2-azaadenine is 'much less toxic than 2-azaadenosine' and is not a substrate for adenosine kinase, as it requires the ribose moiety for cellular uptake and phosphorylation [1]. The ribonucleoside of 4-amino-7H-pyrazolo[3,4-d]-v-triazine (a structural variant) was shown to be a good substrate for adenosine kinase but a poor substrate for adenosine deaminase, and was less toxic than 2-azaadenosine [1]. This dual-substrate property enables 2-azaadenosine to be activated via two enzymatic routes: direct phosphorylation to 2-azaAMP by adenosine kinase, and deamination to 2-azainosine (and subsequent phosphorolysis to 2-azahypoxanthine) by adenosine deaminase [1].

Enzyme Substrate Profile
Reported
2-Azaadenosine: dual substrate for adenosine kinase and deaminase. 2-Azaadenine: poor kinase substrate, less toxic. Pyrazolotriazine riboside: kinase substrate, poor deaminase.
Dual-substrate property enables activation pathway studies.
Data from cell lines with enzyme deficiency models.
Nucleoside metabolism Adenosine kinase Adenosine deaminase Prodrug activation

Adenosine Kinase Inhibition Potency Against Mycobacterium tuberculosis Enzyme vs. 2-Fluoroadenosine and Other 2-Substituted Analogs

In a systematic structure-activity relationship (SAR) study of nucleoside analogs as inhibitors of adenosine kinase from Mycobacterium tuberculosis, 2-azaadenosine produced 10–90% inhibition at a concentration of 0.01 mM [1]. This places 2-azaadenosine in the most potent tier of inhibitors tested, alongside 2-azidoadenosine (0.01 mM), 2-bromoadenosine (0.01 mM), 2-chloroadenosine (0.01 mM), and 8-azaadenosine (0.01 mM). By comparison, 2-fluoroadenosine required a 10-fold higher concentration (0.1 mM) to achieve the same inhibition range, and 3-deazaadenosine also required 0.1 mM [1]. This indicates that the 2-aza modification confers superior adenosine kinase inhibitory potency relative to 2-fluoro or 3-deaza substitutions in the M. tuberculosis enzyme system.

Mtb Adenosine Kinase Inhibition
Reported
2-Azaadenosine: 0.01 mM (10–90% inhibition). 2-Fluoroadenosine: 0.1 mM. 2-Azaadenosine ~10-fold more potent in this recombinant enzyme assay.
Supports Mtb adenosine kinase target-engagement screening context.
Recombinant enzyme; SAR series.
Antitubercular drug discovery Adenosine kinase inhibition Mycobacterium tuberculosis Nucleoside SAR

Conformational Behavior in Solution vs. Formycin and Nebularine: Implications for Enzyme Recognition

Proton magnetic resonance (PMR) studies of ribose conformation in ND₃ and D₂O solutions at temperatures ranging from -60°C to +60°C revealed that 2-azaadenosine adopts a conformational behavior similar to that of common purine β-ribosides (predominantly anti conformation), in agreement with its solid-state crystal structure [1]. This contrasts sharply with formycin, a C-nucleoside antibiotic adenosine analog, which adopts a syn-S-g+ conformation stabilized by an intramolecular hydrogen bond between O(5') and N(3) [1]. The anti conformation of 2-azaadenosine is consistent with its recognition by adenosine kinase and adenosine deaminase, whereas the syn-biased conformation of formycin may underlie its different enzyme specificity profile [1].

Conformational Preference
Reported
PMR spectroscopy: anti conformation predominant, matching adenosine. Formycin: syn-S-g+ preference.
Conformation fidelity supports enzyme active-site mimicry.
Solution and solid-state data alignment.
Nucleoside conformation PMR spectroscopy Syn/anti equilibrium Enzyme-substrate recognition

Fluorescent Derivative Potential: N6-Etheno-2-Azaadenosine as a Fluorescent Cytotoxic Probe

Chemical derivatization of 2-azaadenosine to 1,N6-etheno-2-azaadenosine (2-aza-ε-adenosine) yields a fluorescent nucleoside with an emission maximum at 494 nm upon excitation at 358 nm [1]. This derivative selectively inhibited thymidine incorporation into DNA in a rat mammary tumor tissue culture line while showing no activity against HeLa or Glioma 26 cell lines, indicating tumor-type-selective cytotoxicity [1]. The parent compound 2-azaadenosine thus serves as a versatile precursor for generating fluorescent cytotoxic probes with tumor-selective properties that differ markedly from the broadly cytotoxic profile of other fluorescent adenosine derivatives such as 1,N6-ethenoadenosine [1].

Fluorescent Derivative Potential
Class-level
1,N6-etheno-2-azaadenosine: λem 494 nm; selective cytotoxicity in rat mammary tumor line; no activity in HeLa/Glioma 26.
Derivatization yields probe with model-dependent cytotoxicity profile.
Derivative characterization; direct parent applicability review.
Fluorescent nucleoside Tumor-selective cytotoxicity DNA synthesis inhibition Nucleic acid research tool

Macromolecular Precursor Incorporation Pattern vs. 2-Azahypoxanthine: Differential Inhibition of DNA, RNA, and Protein Synthesis

In short-term metabolic labeling experiments with HEp-2 cells, 2-azaadenosine inhibited the incorporation of [³H]thymidine, [³H]uridine, and [³H]leucine into macromolecules non-selectively, whereas 2-azahypoxanthine selectively inhibited only [³H]thymidine incorporation (reflecting DNA synthesis) without affecting uridine (RNA synthesis) or leucine (protein synthesis) incorporation [1]. Both compounds inhibited the incorporation of [¹⁴C]formate into purine nucleotides and were without effect on the conversion of thymidine and uridine to their respective nucleotide pools [1]. This broader inhibition spectrum of 2-azaadenosine reflects its distinct mechanism of action, likely tied to its metabolic conversion to 2-azaATP and subsequent perturbation of multiple ATP-dependent processes [1].

Macromolecular Synthesis Inhibition
Reported
2-Azaadenosine: pan-inhibition of DNA, RNA, protein synthesis. 2-Azahypoxanthine: DNA synthesis-selective inhibition only.
Broader metabolic perturbation supports general cytotoxicity studies.
Short-term radiolabeled precursor assay.
DNA synthesis inhibition RNA synthesis inhibition Protein synthesis inhibition Metabolic precursor incorporation

2-Azaadenosine Procurement Decision Guide: Evidence-Backed Research and Industrial Application Scenarios


Adenine Nucleotide Pool Depletion Studies in Cancer Cell Metabolism Research

When the experimental objective is to selectively deplete adenine nucleotide pools (ATP, ADP, AMP) while sparing guanine nucleotide pools, 2-azaadenosine—co-administered with an adenosine deaminase inhibitor such as 2'-deoxycoformycin—provides a unique tool that reduces ATP levels by up to 75% in HEp-2 cells through metabolic conversion to 2-azaATP [1]. This selectivity is not achievable with 2-azahypoxanthine, which targets guanine nucleotides via IMP dehydrogenase inhibition [1]. The distinct nucleotide depletion signatures allow researchers to dissect the relative contributions of adenine vs. guanine nucleotide pools to cellular processes.

Antitubercular Drug Discovery Targeting Mycobacterial Adenosine Kinase

For medicinal chemistry programs targeting M. tuberculosis adenosine kinase, 2-azaadenosine serves as a validated hit compound with demonstrated inhibitory activity at 0.01 mM, providing a 10-fold potency advantage over 2-fluoroadenosine (0.1 mM) and 3-deazaadenosine (0.1 mM) [1]. The compound is a known substrate for the enzyme, confirming active-site engagement, and its crystal structure (hemihydrate) is available to guide structure-based design [2]. Its potency profile matches that of 8-azaadenosine and 2-chloroadenosine, offering SAR insights into the 2-aza pharmacophore.

Nucleoside Conformation and Enzyme Recognition Studies Using a Structurally Defined Adenosine Mimic

For structural biology and enzymology studies requiring an adenosine analog that faithfully mimics the anti-conformational preference of natural purine β-ribosides, 2-azaadenosine is a superior choice over syn-biased analogs like formycin [1]. Its solution conformation (confirmed by PMR spectroscopy) and solid-state crystal structure both support the anti geometry recognized by adenosine-metabolizing enzymes, making it suitable for co-crystallization, enzyme kinetics, and molecular modeling studies where conformational fidelity to the natural ligand is critical [1].

Synthesis of Tumor-Selective Fluorescent Nucleoside Probes

2-Azaadenosine serves as the essential precursor for synthesizing 1,N6-etheno-2-azaadenosine, a fluorescent nucleoside with emission at 494 nm that exhibits selective cytotoxicity against rat mammary tumor cells while sparing HeLa and Glioma 26 lines [1]. This tumor-type selectivity, combined with its fluorescent properties, enables dual-mode applications where the compound can simultaneously act as a fluorescent tracer and a selective cytotoxic agent—a combination not reported for the corresponding non-aza ethenoadenosine derivative [1]. Procurement of high-purity 2-azaadenosine is thus a prerequisite for synthesizing this specialized probe.

Application
Selection Property
Validation Focus
Adenine nucleotide depletion assays
Adenine-selective pool disruption with ADA inhibitor co-treatment
Verify ATP/ADP/AMP ratios by metabolic labeling or LC-MS
M. tuberculosis adenosine kinase screening
Kinase inhibition at reported concentration range
Target engagement and SAR cross-comparison with 2-substituted analogs
Enzyme-ligand conformational studies
Anti-conformation fidelity matching adenosine
Co-crystallization or solution NMR analysis
Fluorescent nucleoside probe precursor
Derivatizable to etheno-2-azaadenosine with model-dependent cytotoxicity
Characterize fluorescence emission and cytotoxicity in cell panels
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